N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]-2-[4-(2-methylpropyl)phenyl]propanamide
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Overview
Description
This compound is characterized by its unique structure, which includes a phthalazinone moiety and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)PHENYL]-2-[4-(2-METHYLPROPYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phthalazinone core, followed by the introduction of the substituted phenyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)PHENYL]-2-[4-(2-METHYLPROPYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives with altered electronic properties, while substitution reactions can yield a variety of substituted compounds with different functional groups.
Scientific Research Applications
N-[4-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)PHENYL]-2-[4-(2-METHYLPROPYL)PHENYL]PROPANAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: It can be used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)PHENYL]-2-[4-(2-METHYLPROPYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phthalazinone derivatives and substituted phenyl compounds, such as:
- 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
- 4-Oxo-3,4-dihydrophthalazin-1-yl derivatives
Uniqueness
N-[4-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)PHENYL]-2-[4-(2-METHYLPROPYL)PHENYL]PROPANAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C28H29N3O2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[4-(4-methyl-1-oxophthalazin-2-yl)phenyl]-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C28H29N3O2/c1-18(2)17-21-9-11-22(12-10-21)19(3)27(32)29-23-13-15-24(16-14-23)31-28(33)26-8-6-5-7-25(26)20(4)30-31/h5-16,18-19H,17H2,1-4H3,(H,29,32) |
InChI Key |
LXMITXNIJQWWSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)NC(=O)C(C)C4=CC=C(C=C4)CC(C)C |
Origin of Product |
United States |
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